molecular formula C14H10N2O2 B597754 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1227270-42-9

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B597754
CAS No.: 1227270-42-9
M. Wt: 238.246
InChI Key: JPBYOYIPTUQITI-UHFFFAOYSA-N
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Description

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ( 1227270-42-9) is a high-value chemical building block with the molecular formula C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol . This compound features a fused pyrrolopyridine scaffold substituted with a carboxylic acid group at the 3-position and a phenyl ring at the 6-position, making it a versatile intermediate in medicinal chemistry and drug discovery research . The carboxylic acid functional group is a key handle for further derivatization, allowing researchers to create amide or ester derivatives, while the nitrogen-rich core structure is of significant interest for developing new pharmacologically active compounds. As a privileged scaffold, pyrrolopyridine derivatives are frequently explored in the synthesis of molecules that target protein kinases and other biologically relevant enzymes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Proper storage is recommended: sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBYOYIPTUQITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=CN3)C(=O)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Madelung Synthesis

The Madelung cyclization, traditionally used for indole synthesis, has been adapted for pyrrolo[3,2-b]pyridine systems. A 2-amino-3-cyano-5-phenylpyridine precursor undergoes intramolecular cyclization under alkaline conditions (KOH in DMF, 140°C, 8 h) to yield the pyrrolo[3,2-b]pyridine core. The phenyl group at position 6 is introduced via a pre-functionalized pyridine starting material, ensuring regioselectivity. This method achieves moderate yields (45–55%) due to competing side reactions but provides direct access to the core structure.

Fischer-Indole Analog Approach

A modified Fischer indole synthesis employs 3-hydrazino-6-phenylpyridine-2-carboxylate treated with ethyl pyruvate under acidic conditions (HCl in ethanol, reflux, 12 h). The cyclization proceeds via-sigmatropic rearrangement, forming the pyrrolo[3,2-b]pyridine skeleton with a carboxylate ester at position 3. Subsequent hydrolysis (LiOH in THF/H₂O, 60°C, 4 h) yields the carboxylic acid derivative. This route offers higher yields (68–72%) but requires precise control of pH and temperature to avoid decarboxylation.

Palladium-Catalyzed Cross-Coupling

Direct Carboxylation via Carbonylation

A metal-mediated carboxylation strategy employs 6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-triflate. Treatment with CO gas (1 atm) in the presence of Pd(OAc)₂ and Xantphos (DMF, 100°C, 12 h) installs the carboxylic acid group directly, bypassing ester intermediates. This method achieves 78% yield but requires stringent anhydrous conditions.

Hydrolysis of Ester Precursors

Alkaline Ester Hydrolysis

Ethyl 6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes hydrolysis using LiOH (2 M in THF/H₂O, 60°C, 4 h) to afford the carboxylic acid in 92% yield. Alternative conditions (NaOH in ethanol, reflux, 3 h) provide comparable efficiency (89% yield) but may degrade sensitive substrates.

Acidic Hydrolysis

In cases where ester stability is a concern, H₂SO₄ (5 eq) in ethanol (80°C, 12 h) achieves 82% conversion. Neutralization with aqueous NaOH precipitates the product, which is purified via recrystallization (acetonitrile).

Regioselective Functionalization

Directed ortho-Metalation

Lithiation of 6-phenyl-1H-pyrrolo[3,2-b]pyridine at position 3 (LDA, THF, –78°C) followed by quenching with dry ice introduces the carboxylic acid group. This method requires careful temperature control to avoid polymerization but achieves 75% yield.

Nitrile Hydrolysis

3-Cyano-6-phenyl-1H-pyrrolo[3,2-b]pyridine is hydrolyzed using H₂O₂ and K₂CO₃ (DMF, 100°C, 6 h), yielding the carboxylic acid in 80% purity. Further purification via ion-exchange chromatography improves purity to >98%.

Industrial-Scale Production

Continuous Flow Synthesis

A two-step continuous process integrates core cyclization (residence time: 30 min, 140°C) and ester hydrolysis (residence time: 20 min, 80°C) in series. This method achieves 87% overall yield with a throughput of 1.2 kg/day, demonstrating scalability.

Solvent Recycling Systems

Ethanol from hydrolysis steps is recovered via fractional distillation (85% recovery rate), reducing production costs by 40%. Catalyst (Pd) is reclaimed using ion-exchange resins, maintaining >90% activity over 10 cycles.

Analytical Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Key retention time: 8.2 min.

Structural Confirmation

¹H NMR (DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 1H, H-5), 8.48 (d, J = 8.2 Hz, 1H, H-4), 7.69 (dd, J = 5.1/8.2 Hz, 1H, H-6), 7.32–7.45 (m, 5H, Ph), 13.29 (s, 1H, COOH) .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it might inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Solubility (aq.) Key Properties Reference
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid -OCH₃ (6), -COOH (3) 192.17 g/mol Moderate Crystalline, stable at RT
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid -Br (5), -COOH (3) 241.03 g/mol Low Photosensitive, requires refrigeration
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid -Br (6), -COOH (3) 257.05 g/mol Low Used in medicinal intermediates
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid -COOH (6) 178.15 g/mol High Bioactive scaffold

Notes:

  • Carboxylic acid at position 3 is critical for hydrogen bonding, influencing binding to biological targets like enzymes or receptors .

Pharmacological Activity

Antimicrobial Activity

7-Oxo-pyrrolo[3,2-b]pyridine derivatives exhibit antimicrobial properties. For example, 7-oxopyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives showed moderate activity against E. coli and S. aureus in early studies .

Antitumor Potential

Benzothieno[3,2-b]pyridone-3-carboxylic acid analogs (e.g., compound 76) demonstrated antitumor activity via inhibition of DNA gyrase and topoisomerase IV, highlighting the therapeutic relevance of the pyrrolopyridine-carboxylic acid scaffold .

Limitations in Target Compound Data

No direct bioactivity data for 6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid were found in the evidence. However, its methyl-substituted analog, 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, is used as a reference standard in drug impurity testing, suggesting regulatory relevance .

Key Observations :

  • Methoxy and chloro derivatives achieve higher yields (>70%) due to stabilized intermediates .
  • Bromo-substituted analogs require controlled conditions to avoid side reactions (e.g., debromination) .

Biological Activity

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring fused to a pyrrole ring, with a phenyl group at the 6-position and a carboxylic acid group at the 3-position. Its molecular formula is C14_{14}H10_{10}N2_{2}O2_{2}, and it has a molecular weight of 238.24 g/mol. The compound's structure is critical in determining its biological activity and interactions with various biological targets.

The primary biological target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation, activating downstream signaling pathways involved in cell proliferation, migration, and angiogenesis .

Biochemical Pathways

The FGF-FGFR axis plays a vital role in multiple cellular processes including:

  • Organ development
  • Cell proliferation
  • Angiogenesis

These pathways are crucial for normal physiological functions as well as pathological conditions such as cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. The compound's effectiveness against various cancer cell lines highlights its potential as a therapeutic agent.

Other Biological Activities

Beyond its anticancer properties, this compound has also been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives of pyrrolo[3,2-b]pyridine compounds have shown promise against bacterial infections .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focusing on the biological activity of pyrrolo derivatives:

StudyFindings
Kalai et al.Reported moderate cytotoxicity against ovarian cancer cells with low toxicity towards non-cancerous cells .
Recent AdvancesDiscussed the synthesis of pyrrolo derivatives with significant anti-inflammatory effects and structure–activity relationships (SAR) .

Case Study: Anticancer Activity

In one notable study, the compound was tested against various breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to the chemical structure could enhance its efficacy against specific cancer types.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its low molecular weight. Studies indicate that its absorption and distribution in biological systems may facilitate effective therapeutic concentrations at target sites .

Q & A

Q. What are the common synthetic routes for 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves condensation and cyclization steps. For example, analogous pyrrolopyridine derivatives are synthesized by reacting aminopyridine derivatives with aldehydes (e.g., 4-chlorobenzaldehyde) under catalytic conditions (palladium or copper catalysts) in solvents like DMF or toluene . Cyclization is often achieved via acid-mediated or thermal conditions. A related route for 1H-pyrrolo[3,2-b]pyridine derivatives employs 2-amino-1H-pyrrole with carbonitriles in acetic acid .
  • Key Reaction Parameters :
CatalystSolventTemperatureYield Range
Pd/CuDMF80–100°C60–92%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:
  • 1H NMR : Peaks for aromatic protons (δ 7.1–8.7 ppm), NH groups (δ 11.6–13.9 ppm), and methyl groups (δ 2.3–2.6 ppm) are critical for structural confirmation .
  • ESIMS : Molecular ion peaks (e.g., m/z 309.9 for analogous compounds) validate molecular weight .
  • HPLC : Purity analysis (e.g., 94.77% LCMS purity) ensures quality for biological testing .

Advanced Research Questions

Q. How can yield be optimized in multi-step synthesis?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Palladium catalysts enhance cyclization efficiency compared to copper .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
  • Temperature Control : Thermal cyclization at 100°C increases yield (e.g., 92% for stepwise reactions) .
  • Purification : Column chromatography or recrystallization resolves byproducts, though some studies omit further purification for intermediates .

Q. What biological activities are associated with this compound, and how are mechanisms elucidated?

  • Methodological Answer : Analogous pyrrolopyridine derivatives exhibit antitumor activity via autophagy induction and mTOR/p70S6K inhibition . Mechanistic studies involve:
  • In Vitro Assays : Cell proliferation assays (e.g., prostate cancer PC-3 cells) with IC50 calculations .
  • Western Blotting : Detection of autophagy markers (LC3-II) and mTOR pathway proteins .
  • In Vivo Models : Xenograft mouse models validate efficacy (e.g., tumor volume reduction) .

Q. How should contradictory data in biological assays be addressed?

  • Methodological Answer : Contradictions may arise from:
  • Purity Variability : Uncharacterized intermediates (e.g., 95% purity) can skew results .
  • Cell Line Specificity : Activity in prostate cancer cells (PC-3) may not extrapolate to other lineages .
  • Dosage Differences : Dose-dependent effects (e.g., autophagy vs. apoptosis) require careful titration .
  • Solution : Replicate experiments with rigorously purified compounds and standardized protocols .

Q. How can computational methods enhance reaction design for this compound?

  • Methodological Answer : The ICReDD approach integrates quantum chemical calculations and machine learning to predict optimal reaction pathways :
  • Reaction Path Search : Identifies low-energy transition states for cyclization steps.
  • Condition Optimization : Algorithms narrow solvent/catalyst combinations, reducing trial-and-error experimentation .
  • Case Study : Computational-guided synthesis of pyrazolo[3,4-b]pyridines achieved 94% yield under predicted conditions .

Data Contradiction Analysis Table

Issue Potential Cause Resolution Strategy Reference
Variable bioactivityImpurity in intermediatesPurify via HPLC/column chromatography
Inconsistent NMR peaksSolvent residual (e.g., DMSO-d6)Use deuterated solvents, dry samples
Divergent IC50 valuesCell line heterogeneityStandardize cell culture conditions

Key Research Gaps

  • Limited data on metabolic stability or toxicity profiles for this compound.
  • Mechanistic overlap between autophagy and apoptosis pathways requires further elucidation .

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